3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinone ring.
Attachment of the Piperidine Moiety: The piperidine ring, substituted with a 4-chlorophenyl group, is introduced through nucleophilic substitution reactions.
Formation of the Hexyl Linker: The hexyl chain is attached via alkylation reactions, often using halogenated intermediates.
Final Coupling: The final step involves coupling the piperidine and benzotriazinone fragments under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new medications.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{6-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one
- 3-{6-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C24H27ClN4O3 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
3-[6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C24H27ClN4O3/c25-19-11-9-18(10-12-19)24(32)13-16-28(17-14-24)22(30)8-2-1-5-15-29-23(31)20-6-3-4-7-21(20)26-27-29/h3-4,6-7,9-12,32H,1-2,5,8,13-17H2 |
InChI Key |
DROHVSVMFDFYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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